N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine is an organic compound characterized by the molecular formula . This compound features a benzyl group attached to a methanamine moiety, which is further connected to an ethyl-substituted pyrazole ring. The inclusion of the pyrazole ring enhances its potential reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and biological research.
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is classified as a secondary amine due to the presence of the methanamine group.
The synthesis of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes:
The choice of synthetic route may depend on factors such as availability of starting materials, desired yield, and purity requirements. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
Key structural data includes:
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine is capable of undergoing various chemical reactions:
The specific conditions for these reactions, including temperature, solvent systems, and catalysts used, significantly influence the outcomes and yields.
The mechanism of action for N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine likely involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, which leads to various biological effects. The precise targets and pathways can vary based on the applications being investigated .
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine exhibits:
Key chemical properties include:
N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine has multiple applications across various scientific fields:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The core pyrazole ring provides a robust heterocyclic framework that supports diverse synthetic modifications, enabling fine-tuning of drug-target interactions [6]. N-Benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine exemplifies this strategic utility, where the pyrazole nitrogen is alkylated with an ethyl group (CCN1C=C) while the 4-position is functionalized with an aminomethyl linker (-CH₂NH-) connected to a benzyl moiety [3]. This specific substitution pattern enhances metabolic stability compared to unsubstituted pyrazoles while maintaining optimal LogP values (experimental LogP = 2.19) that balance hydrophobicity and aqueous solubility [3].
The structural diversity achievable through pyrazole substitution is reflected in the range of marketed drugs and clinical candidates featuring this core. Pyrazole-containing compounds demonstrate therapeutic efficacy across multiple domains, including anti-inflammatory, antimicrobial, and anticancer applications. The molecular properties of N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine align with established parameters for CNS-penetrant compounds, though its specific pharmacological profile remains under investigation [3]. The compound's topological polar surface area (29.85 Ų) and moderate rotatable bond count (5 bonds) suggest favorable membrane permeability, making it a valuable template for targeting intracellular receptors and enzymes [3].
Table 1: Comparative Analysis of Pyrazole Derivatives in Medicinal Chemistry
Compound | CAS Number | Molecular Formula | Key Substituents | Therapeutic Significance | |
---|---|---|---|---|---|
N-Benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine | 1006336-89-5 | C₁₃H₁₇N₃ | N-Ethyl, N-Benzyl | Bradykinin B1 receptor research | |
1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | 936940-11-3 | C₁₁H₁₃N₃ | N-Benzyl | Bromodomain inhibitor intermediate | [6] |
N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | 1152917-02-6 | C₁₇H₁₇N₃ | N-Phenyl, N-Benzyl | Structural analog with expanded aromaticity | [7] |
N-Benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | 1152913-88-6 | C₁₄H₁₉N₃ | 1,3,5-Trimethyl | Sterically hindered analog | [10] |
The pharmacological behavior of pyrazole derivatives is profoundly influenced by N-substitution patterns, which modulate electronic properties, conformational flexibility, and steric bulk. In N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine, the N₁-ethyl group (CCN1C=C) serves as a compact alkyl substituent that enhances metabolic stability by protecting the pyrazole ring from oxidative degradation [9]. This contrasts with the N-benzyl variant 1-(1-benzyl-1H-pyrazol-4-yl)methanamine (CAS 936940-11-3), where the larger aromatic substituent increases molecular weight (187.24 g/mol) and LogP (2.09) while reducing rotational freedom [6]. The ethyl substituent in the subject compound provides an optimal balance, conferring stability without excessive lipophilicity [3].
The benzylamine moiety (-CH₂NH-CH₂C₆H₅) attached at the pyrazole C4 position introduces critical structural features for receptor recognition. The methylene linker (-CH₂-) allows conformational flexibility, enabling optimal positioning of the benzyl ring within hydrophobic binding pockets. This design principle is observed in structurally related bioactive compounds like 3-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(1-pyridin-4-ylpiperidin-4-yl)ethyl]benzamide, where flexible linkers enhance target complementarity . The benzyl group itself provides π-system interactions through its aromatic ring, which can engage in cation-π, π-π stacking, or hydrophobic interactions with protein targets. Modifications to this aryl group, as seen in N-benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (C₁₇H₁₇N₃, MW 263.34 g/mol), demonstrate how expanded aromatic systems influence molecular recognition profiles [7].
Table 2: Structural and Physicochemical Properties of Pyrazol-4-yl-methanamine Derivatives
Property | N-Benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | |
---|---|---|---|---|
CAS Number | 1006336-89-5 | 936940-11-3 | 1152917-02-6 | |
Molecular Formula | C₁₃H₁₇N₃ | C₁₁H₁₃N₃ | C₁₇H₁₇N₃ | |
Molecular Weight | 215.29 g/mol | 187.24 g/mol | 263.34 g/mol | |
Nitrogen Atoms | 3 | 3 | 3 | |
Rotatable Bonds | 5 | 3 | 5 | [3] [6] [7] |
Topological Polar Surface Area (TPSA) | 29.85 Ų | 43.8 Ų | ~30 Ų (estimated) | |
Experimental LogP | 2.19 | 2.09 | ~2.8 (estimated) | |
Hydrogen Bond Donors | 1 | 1 | 1 | |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
N-Benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine occupies a significant niche in bradykinin B1 receptor (B1R) antagonist research, an area of intense pharmacological interest due to the receptor's central role in chronic inflammation and pain pathways. The bradykinin B1 receptor is upregulated during tissue injury and inflammation, mediating pain signaling, vascular permeability, and cytokine release [8]. Patent literature specifically identifies structurally analogous pyrazolyl derivatives as potent B1R antagonists, highlighting their therapeutic potential in conditions including asthma, rhinitis, migraine, and septic shock [8]. The compound's structural features align with established pharmacophore requirements for B1R antagonism: a heteroaromatic core (pyrazole), a basic amine for ionic interactions with aspartate residues, and aromatic/hydrophobic substituents for receptor cleft binding .
Emerging research demonstrates compelling connections between B1 receptor expression and respiratory pathology. A 2021 clinical investigation published in Allergy identified significant correlations between B1 receptor overexpression, matrix-related airway remodeling, and fixed airflow obstruction in severe asthma patients [5]. This mechanistic link underscores the therapeutic relevance of compounds like N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine that can potentially modulate this pathway. The molecular architecture of this compound—particularly its benzylamine moiety—resembles key fragments in advanced B1R antagonists exemplified by patented structures such as 3-[3-(4-chloro-1H-benzimidazol-2-yl)phenyl]-5-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole . These structural parallels suggest potential for similar target engagement while offering novel exploration space through its distinct pyrazole core.
The compound's intermediate size (215.29 g/mol) and moderate lipophilicity (LogP 2.19) position it within favorable physicochemical space for inflammatory disease targeting, balancing membrane permeability with aqueous solubility requirements [3]. Current research directions focus on evaluating its binding affinity for the B1 receptor and functional inhibition of bradykinin-mediated signaling cascades, with the goal of developing next-generation anti-inflammatory therapeutics addressing unmet needs in chronic inflammatory conditions.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2